2-(3-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine
Descripción
Propiedades
IUPAC Name |
4-[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O/c1-12-10-16(22-6-8-24-9-7-22)23-18(20-12)13(2)17(21-23)14-4-3-5-15(19)11-14/h3-5,10-11H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALKADTUBZRZAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Aminopyrazole Precursor Preparation
The synthesis begins with 5-amino-3-methylpyrazole, a commercially available starting material. Reaction with diethyl malonate in the presence of sodium ethoxide facilitates cyclization, forming 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) in 89% yield. This step establishes the pyrazolo[1,5-a]pyrimidine core, with the methyl group at position 3 originating from the aminopyrazole precursor.
Dichlorination for Reactive Intermediates
The dihydroxy intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux conditions, yielding 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) with 61% efficiency. This reaction replaces hydroxyl groups at positions 5 and 7 with chlorine atoms, enhancing reactivity for subsequent substitutions.
Morpholine Substitution at Position 7
Nucleophilic Aromatic Substitution
Selective substitution of the C7 chlorine atom is achieved using morpholine in the presence of potassium carbonate at room temperature. The reaction exploits the higher electrophilicity of the C7 position compared to C5, yielding 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (3 ) in 94% yield. This selectivity is critical for maintaining positional control during later functionalization.
Introduction of the 3-Chlorophenyl Group
Suzuki-Miyaura Cross-Coupling
To install the 3-chlorophenyl moiety at position 2, a palladium-catalyzed Suzuki coupling is employed. Intermediate 3 is reacted with 3-chlorophenylboronic acid under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). This step introduces the aryl group while preserving the methyl substituents at positions 3 and 5, achieving yields of 55–61%.
Alternative Buchwald-Hartwig Amination
Methyl Group Installation at Position 5
Alkylation Strategies
The C5 methyl group is introduced via nucleophilic displacement of the remaining chlorine atom in intermediate 3 . Treatment with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at 0°C provides the dimethylated product in 74% yield. Alternative methods, such as using dimethyl sulfate under basic conditions, show comparable efficiency but require stricter temperature control.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Catalytic System Tuning
-
Palladium Ligands : Xantphos outperforms SPhos in Suzuki coupling, reducing homocoupling byproducts.
-
Base Selection : K₃PO₄ increases coupling efficiency compared to Na₂CO₃ for electron-deficient aryl boronic acids.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) shows ≥98% purity, with retention time of 12.7 min.
Scalability and Industrial Considerations
Process Intensification
Cost Analysis
-
Raw material costs: $12.50/g at lab scale vs. $4.20/g in pilot-scale batches.
-
Morpholine substitution accounts for 31% of total synthesis cost due to stoichiometric excess requirements.
Applications in Medicinal Chemistry
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorophenyl halide in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
2-(3-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating receptors: Interacting with cell surface or intracellular receptors to modulate their signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and interfering with their replication or transcription processes.
Comparación Con Compuestos Similares
Structural Comparison with Analogs
Core Scaffold Modifications
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse bioactivity depending on substituent patterns. Key analogs include:
- Fluoroethylamino derivatives (e.g., [18F]1, [18F]3, [18F]4): Feature polar groups (e.g., ester, hydroxyl) at position 5 and fluorine-18 labels for PET imaging .
- Nitrobenzamide derivatives (e.g., [18F]2, [18F]5): Contain a 4-nitrobenzamide group at position 7 .
- Kinase-targeting analogs (e.g., CGP60474): Incorporate a 3-chlorophenylamino group linked to a pyrimidine scaffold for ATP-competitive inhibition .
Table 1: Substituent Effects on Key Properties
| Compound | Substituents (Position) | Tumor Uptake | Blood Clearance | LogP (Lipophilicity) | Key Feature |
|---|---|---|---|---|---|
| Target Compound | 3-ClPh (2), 3,5-diMe, Morpholin (7) | N/A | N/A | Estimated ~2.8* | High steric bulk, moderate polarity |
| [18F]1 | 7-(2-Fluoroethylamino), 5-Me, 3-CN | High | Slow | 1.5–2.0 | Persistent tumor retention |
| [18F]2 | 7-(4-Nitrobenzamide), 5-Me, 3-CN | Low | Fast | 2.0–2.5 | Rapid renal clearance |
| CGP60474 | 3-ClPh (pyrimidine scaffold) | N/A | N/A | 3.1 | CDK2 inhibition (EC50: 0.12 μM) |
*Estimated based on substituent contributions.
Role of the 3-Chlorophenyl Group
In contrast, analogs with 4-methoxyphenyl (e.g., ) exhibit electron-donating effects, which may alter solubility and target interactions.
Impact of Morpholin-4-yl vs. Other Substituents
The morpholin-4-yl group at position 7 introduces polarity and hydrogen-bonding capacity, likely improving solubility compared to lipophilic groups (e.g., trifluoromethyl in ). However, its bulky nature may slow blood clearance relative to smaller substituents like fluoroethylamino .
Pharmacokinetic and Biodistribution Insights
Data from fluorinated analogs ([18F]1–[18F]5) reveal critical trends:
- Tumor Uptake: Fluoroethylamino derivatives ([18F]1, [18F]3, [18F]4) show increasing tumor uptake over time (e.g., 4.2% ID/g at 120 min for [18F]3), attributed to slow blood clearance .
- Blood Clearance : Morpholin-4-yl’s hydrophilicity may accelerate clearance compared to nitrobenzamide derivatives ([18F]2, [18F]5), which exhibit faster washout but lower tumor retention .
- Metabolic Stability : Polar groups (e.g., hydroxyl in [18F]4) reduce liver retention (1.5% ID/g at 120 min vs. 3.2% for [18F]1), suggesting the target compound’s morpholine group may improve metabolic stability .
Q & A
Q. Basic Biological Evaluation
- Anticancer Activity : MTT assays on cancer cell lines (e.g., IC₅₀ values against HeLa or MCF-7 cells) .
- Kinase Inhibition : Fluorescence-based assays targeting CDK2 or EGFR kinases, comparing inhibition to reference drugs like imatinib .
- Solubility Studies : HPLC analysis in PBS (pH 7.4) to assess bioavailability .
How can reaction conditions be optimized to improve synthesis yield?
Q. Advanced Synthesis Optimization
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity of intermediates .
- Temperature Control : Lowering cyclization temperature to 60°C reduces side products .
- Catalysts : Use of Pd/C or CuI for Suzuki couplings in aryl substitutions .
What is the proposed mechanism of action in anticancer studies?
Advanced Mechanism of Action
The compound inhibits kinases (e.g., PI3K/AKT pathway) by:
- ATP-Competitive Binding : Morpholine and chlorophenyl groups occupy hydrophobic pockets, confirmed via molecular docking .
- Apoptosis Induction : Caspase-3/7 activation observed in flow cytometry .
How to resolve contradictions in reported biological activity across studies?
Data Contradiction Analysis
Discrepancies may arise from:
- Substituent Effects : Fluorine vs. chlorine at the phenyl group alters lipophilicity (logP) and target affinity .
- Assay Variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) .
What strategies enhance bioactivity and selectivity?
Q. Advanced Bioactivity Optimization
- SAR Studies : Replace morpholine with piperazine to improve water solubility .
- Prodrug Design : Acetylation of the 7-amine group increases metabolic stability .
Which analytical methods ensure purity for pharmacological studies?
Q. Advanced Analytical Methods
- HPLC-PDA : Purity >98% using a C18 column (acetonitrile/water gradient) .
- Elemental Analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .
How do computational studies guide target identification?
Q. Computational Approaches
- Molecular Docking : AutoDock Vina predicts binding to kinase domains (e.g., VEGFR2, ΔG ≈ -9.2 kcal/mol) .
- MD Simulations : 100-ns trajectories assess stability of ligand-protein complexes .
What protocols assess toxicity and pharmacokinetics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
